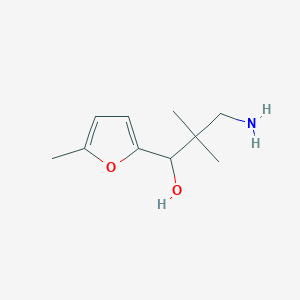
(3-Chlorophenyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonyl fluoride typically involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-chlorophenyl)methanesulfonamide.
Applications De Recherche Scientifique
(3-Chlorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of serine proteases.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonyl Chloride: The precursor to (3-Chlorophenyl)methanesulfonyl fluoride, containing a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonamide: A related compound where the sulfonyl fluoride group is replaced by a sulfonamide group.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties. This makes it particularly valuable in the study of enzyme inhibition and as a reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H6ClFO2S |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
(3-chlorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
Clé InChI |
GYDPZDHCJMBODC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)

methanol](/img/structure/B13191326.png)
